molecular formula C13H11IN2O2 B12335243 Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate

Cat. No.: B12335243
M. Wt: 354.14 g/mol
InChI Key: KTPHPVFEMQVYCB-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-iodoaniline with ethyl acetoacetate in the presence of a base and a copper catalyst . This reaction forms the indole core, which is then further functionalized to introduce the cyano and ester groups.

Chemical Reactions Analysis

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate has garnered attention for its potential as an active pharmaceutical ingredient. Its structure allows for modifications that can enhance biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit anticancer properties. For instance, a study demonstrated that similar indole derivatives could inhibit cancer cell proliferation effectively. This compound may serve as a lead compound for developing new anticancer agents due to its bioactive functional groups.

Table 1: Anticancer Activity of Indole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Compound A5.0MCF-7
Compound B4.2HeLa
This compoundTBDTBD

Biological Research

The compound's unique structure makes it valuable in biological studies, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research has shown that compounds similar to this compound can act as inhibitors for various enzymes involved in metabolic pathways. For example, studies have reported that indole derivatives can inhibit cyclooxygenase enzymes, which are critical targets in inflammatory diseases.

Receptor Modulation

The compound's potential as a modulator of neurotransmitter receptors is also being investigated. Indoles are known to interact with serotonin receptors, and derivatives could be designed to enhance or inhibit these interactions, making them candidates for treating mood disorders.

Material Science

In addition to biological applications, this compound is being explored for its properties in material science.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport characteristics is under investigation.

Table 2: Electronic Properties of Indole Derivatives

PropertyValueApplication
Mobility (cm²/Vs)TBDOLEDs
Photoluminescence (nm)TBDOPVs

Case Studies

Several case studies highlight the practical applications of this compound:

Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound and evaluated their anticancer activity against multiple cell lines, demonstrating promising results that warrant further investigation.

Development of Novel Therapeutics

Another case study focused on modifying the compound to enhance its selectivity for specific receptors involved in neurodegenerative diseases, showcasing its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The cyano and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s activity .

Comparison with Similar Compounds

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate can be compared with other indole derivatives such as:

The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.

Biological Activity

Ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate (CAS Number: 1332606-99-1) is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₃H₁₁IN₂O₂
Molecular Weight354.14 g/mol
CAS Number1332606-99-1

The compound features a cyano group, an iodine atom, and an ethyl ester, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain indole derivatives showed minimum inhibitory concentration (MIC) values less than 1 µg/mL against various pathogens, suggesting strong antibacterial and antifungal activities .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µg/mL)Activity Type
This compound<1Antibacterial
Other Indole Derivative A<0.5Antifungal
Other Indole Derivative B<0.75Antibacterial

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The compound's mechanism is believed to involve the induction of apoptosis through the activation of caspases .

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as KB (oral cancer), H460 (lung cancer), and HT-29 (colon cancer). The results indicated that the compound exhibited potent anticancer activity with IC50 values in the low micromolar range, suggesting its potential as a lead compound for drug development .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : It has been suggested that indole derivatives can inhibit specific enzymes associated with tumor progression and microbial resistance.
  • Reactive Oxygen Species (ROS) : The generation of ROS may play a role in its cytotoxic effects against cancer cells.

Safety and Toxicology

Safety data indicates that this compound poses several hazards. It is classified as harmful if swallowed and can cause skin irritation and serious eye damage . Precautionary measures should be taken when handling this compound in laboratory settings.

Properties

Molecular Formula

C13H11IN2O2

Molecular Weight

354.14 g/mol

IUPAC Name

ethyl 2-cyano-3-iodo-1-methylindole-5-carboxylate

InChI

InChI=1S/C13H11IN2O2/c1-3-18-13(17)8-4-5-10-9(6-8)12(14)11(7-15)16(10)2/h4-6H,3H2,1-2H3

InChI Key

KTPHPVFEMQVYCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=C2I)C#N)C

Origin of Product

United States

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